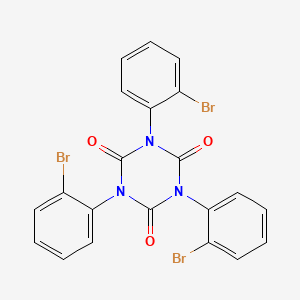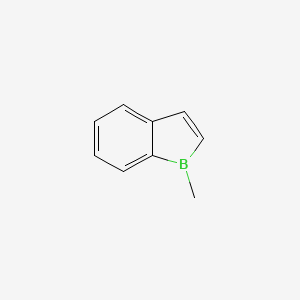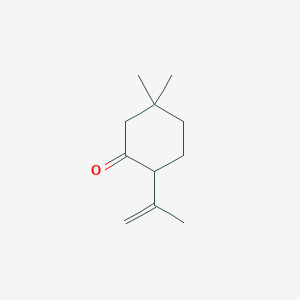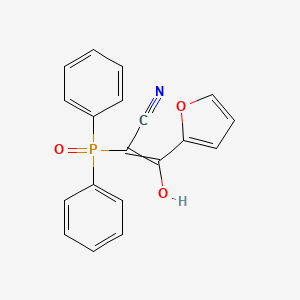
Acetonitrile--formaldehyde (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile–formaldehyde (1/1) is a compound formed by the reaction of acetonitrile and formaldehyde. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. Acetonitrile is a volatile, polar solvent commonly used in organic synthesis and high-performance liquid chromatography, while formaldehyde is a simple aldehyde with widespread industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetonitrile–formaldehyde (1/1) typically involves the reaction of acetonitrile with formaldehyde under acidic conditions. One common method involves using concentrated sulfuric acid as a catalyst. The reaction proceeds through a series of stages, ultimately yielding the desired compound .
Industrial Production Methods
In industrial settings, the production of acetonitrile–formaldehyde (1/1) can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile–formaldehyde (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield a variety of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of acetonitrile–formaldehyde (1/1) include sulfuric acid, hydrogen peroxide, and various reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from the reactions of acetonitrile–formaldehyde (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different aldehydes or carboxylic acids, while reduction reactions can produce various alcohols .
Aplicaciones Científicas De Investigación
Acetonitrile–formaldehyde (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in analytical chemistry.
Biology: It is employed in biochemical assays and as a cross-linking agent in protein studies.
Mecanismo De Acción
The mechanism of action of acetonitrile–formaldehyde (1/1) involves its interaction with various molecular targets and pathways. The compound can form adducts with nucleophiles, such as amino groups in proteins, leading to cross-linking and stabilization of molecular structures. Additionally, the compound can undergo metabolic transformations, yielding reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Acetaldehyde: Similar to formaldehyde, acetaldehyde is a simple aldehyde with widespread industrial applications.
Propionitrile: Similar to acetonitrile, propionitrile is a nitrile compound used in organic synthesis.
Uniqueness
Acetonitrile–formaldehyde (1/1) is unique due to its specific combination of acetonitrile and formaldehyde, which imparts distinct chemical properties and reactivity. This compound’s ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
675739-27-2 |
|---|---|
Fórmula molecular |
C3H5NO |
Peso molecular |
71.08 g/mol |
Nombre IUPAC |
acetonitrile;formaldehyde |
InChI |
InChI=1S/C2H3N.CH2O/c1-2-3;1-2/h1H3;1H2 |
Clave InChI |
LUMZBWGOECKOAO-UHFFFAOYSA-N |
SMILES canónico |
CC#N.C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)

![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)


![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)

![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)

![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)

![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)

